5-Amino-2-chloro-4-methoxy-benzoic acid
Overview
Description
5-Amino-2-chloro-4-methoxy-benzoic acid: is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 5-position, a chlorine atom at the 2-position, and a methoxy group at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-4-methoxy-benzoic acid typically involves several steps:
Methylation: The starting material, para-aminosalicylic acid, undergoes methylation using dimethyl sulfate in the presence of a base such as sodium hydroxide. This step introduces the methoxy group at the 4-position.
Chlorination: The methylated intermediate is then chlorinated using N-chloro-succinimide to introduce the chlorine atom at the 2-position.
Hydrolysis and Acidification: The chlorinated intermediate undergoes alkaline hydrolysis followed by acidification with hydrochloric acid to yield the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of cost-effective raw materials, efficient reaction conditions, and scalable procedures to ensure high yield and product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-chloro-4-methoxy-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be employed under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 5-Amino-2-chloro-4-methoxy-benzoic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry:
Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-methoxy-benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 4-Amino-5-chloro-2-methoxybenzoic acid
- 2-Amino-5-chlorobenzoic acid methyl ester
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position of substituents on the benzene ring, which can significantly affect their chemical properties and reactivity.
- Unique Properties: 5-Amino-2-chloro-4-methoxy-benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-amino-2-chloro-4-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHXRJLAVHRJON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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